2-(3-Methoxyphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a methoxyphenyl group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
2-(3-Methoxyphenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin has been found to bind with high affinity to multiple receptors, making it an important pharmacophore . The primary targets of niacin are the enzymes involved in lipid metabolism and redox reactions .
Mode of Action
It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin acts as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. Niacin is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It plays a vital role in maintaining efficient cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)nicotinic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-methoxycinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield this compound .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-carboxyphenyl nicotinic acid.
Reduction: 3-aminophenyl nicotinic acid.
Substitution: Various substituted phenyl nicotinic acids depending on the substituent introduced.
Scientific Research Applications
2-(3-Methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin.
3-Methoxypyridine-4-carboxylic acid: A closely related compound with similar structural features.
Isonicotinic acid: Another derivative of nicotinic acid with distinct pharmacological properties.
Uniqueness: 2-(3-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This modification enhances its potential as a therapeutic agent and a building block for complex organic synthesis .
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYTWHAZDNPNRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650313 |
Source
|
Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-03-6 |
Source
|
Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.